molecular formula C13H13NO5 B1420119 5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid CAS No. 1049610-16-3

5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid

Cat. No.: B1420119
CAS No.: 1049610-16-3
M. Wt: 263.25 g/mol
InChI Key: NSIFCXDSWWOEKW-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It features a methoxy group at the 5-position of the benzoic acid ring and an oxazole moiety attached via a methylene bridge

Scientific Research Applications

1. Hypoglycemic Applications

The study by Grell et al. (1998) explores the structure-activity relationships in hypoglycemic benzoic acid derivatives, specifically highlighting the effectiveness of certain compounds in treating type 2 diabetes. Repaglinide, a derivative in this category, has gained FDA and EMEA approval for therapeutic use, indicating the significance of these compounds in diabetic treatments (Grell et al., 1998).

2. Chemical Synthesis

Sinha et al. (2000) and Lomov (2019) provide insights into the chemical synthesis processes involving benzoic acid derivatives. These studies contribute to understanding the chemical properties and potential applications in developing various pharmaceuticals and other chemical compounds (Sinha et al., 2000), (Lomov, 2019).

3. Biochemical Research

Hsu et al. (2007) discuss the biotransformation of gallic acid by Beauveria sulfurescens, demonstrating the microbial culture's parallel to mammalian metabolism. This suggests potential uses in pharmacological and toxicological studies, especially for compounds related to benzoic acid (Hsu et al., 2007).

4. Antidiabetic Research

Imoto et al. (2003) report on the structure-activity relationships of oxyiminoalkanoic acid derivatives, which include benzoic acid derivatives, in their role as potent glucose and lipid-lowering agents. Their findings contribute to the development of new treatments for diabetes (Imoto et al., 2003).

5. Environmental and Agricultural Applications

Research by Donnelly and Dagley (1980) on the oxidation of various benzoic acids by Pseudomonas putida reveals potential environmental and agricultural applications, particularly in biodegradation and bioremediation processes (Donnelly & Dagley, 1980).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid can be achieved through a multi-step process:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Oxazole to the Benzoic Acid: This step involves the formation of a methylene bridge between the oxazole and the benzoic acid. This can be achieved through a nucleophilic substitution reaction where the oxazole precursor reacts with a halomethylbenzoic acid derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxazole ring or the benzoic acid moiety, potentially leading to the formation of reduced derivatives.

    Substitution: The methoxy group and the oxazole moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids or oxazole derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its biological effects.

Comparison with Similar Compounds

    2-Methoxy-5-chlorobenzoic acid: Similar structure but with a chlorine substituent instead of the oxazole moiety.

    5-Methoxy-2-methylbenzoic acid: Lacks the oxazole moiety, making it less complex.

    5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzaldehyde: Similar structure but with an aldehyde group instead of the carboxylic acid.

Uniqueness: 5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid is unique due to the presence of both the methoxy group and the oxazole moiety, which can impart distinct chemical and biological properties

Properties

IUPAC Name

5-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-8-5-9(14-19-8)7-18-12-4-3-10(17-2)6-11(12)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIFCXDSWWOEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC2=C(C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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